molecular formula C4H8KNO2 B1293327 N-Methyl-DL-alanine CAS No. 28413-45-8

N-Methyl-DL-alanine

Cat. No.: B1293327
CAS No.: 28413-45-8
M. Wt: 141.21 g/mol
InChI Key: KMHJVMTZJOJIHA-UHFFFAOYSA-M
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Description

N-Methyl-DL-alanine is an organic compound with the chemical formula C4H9NO2. It is a methyl-substituted derivative of DL-alanine, appearing as a colorless crystalline solid. This compound is known for its good solubility in water and its acidic nature, allowing it to react with bases to form salts .

Preparation Methods

N-Methyl-DL-alanine can be synthesized through various methods. One common synthetic route involves the methylation of alanine. This process can be carried out under different experimental conditions depending on the desired outcome. Industrial production methods often involve the use of specific catalysts and controlled environments to ensure high yield and purity .

Chemical Reactions Analysis

N-Methyl-DL-alanine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: The gain of electrons, typically achieved using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

N-Methyl-DL-alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Methyl-DL-alanine exerts its effects involves its interaction with amino acid transport mechanisms. It can participate in trans-stimulation, a process where the presence of one amino acid stimulates the transport of another. This interaction is crucial for its role in biochemical research and drug development .

Comparison with Similar Compounds

N-Methyl-DL-alanine can be compared with other similar compounds such as:

Properties

CAS No.

28413-45-8

Molecular Formula

C4H8KNO2

Molecular Weight

141.21 g/mol

IUPAC Name

potassium;2-(methylamino)propanoate

InChI

InChI=1S/C4H9NO2.K/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);/q;+1/p-1

InChI Key

KMHJVMTZJOJIHA-UHFFFAOYSA-M

SMILES

CC(C(=O)O)NC

Canonical SMILES

CC(C(=O)[O-])NC.[K+]

Key on ui other cas no.

29782-73-8

Pictograms

Irritant

sequence

A

Synonyms

N-methylalanine
N-methylalanine hydrobromide, (L-Ala)-isomer
N-methylalanine hydrochloride, (DL-Ala)-isomer
N-methylalanine, (beta-Ala)-isomer
N-methylalanine, (L-Ala)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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